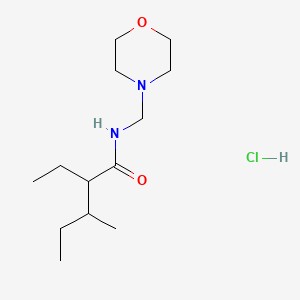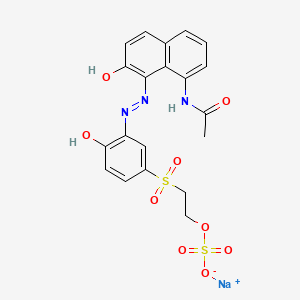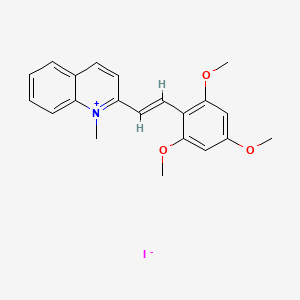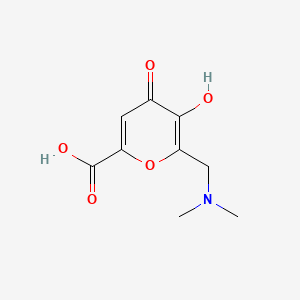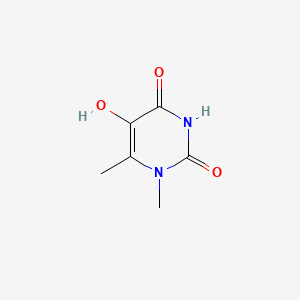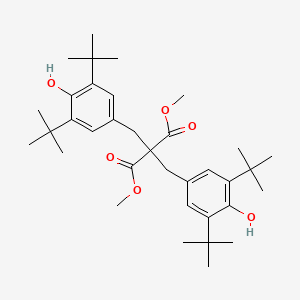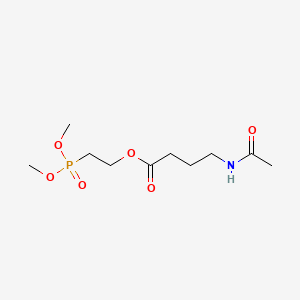
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルは、ブタン酸、アセチルアミノ基、ジメトキシホスフィニル基の要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルの合成は、通常、ブタン酸誘導体の調製から始まる複数段階の工程を伴います。アセチルアミノ基はアセチル化反応によって導入され、ジメトキシホスフィニル基はリン酸化反応によって添加されます。これらの反応で使用される一般的な試薬には、アセチル化のための無水酢酸とリン酸化のための亜リン酸ジメチルがあります。 反応条件は、通常、最終生成物の高収率と純度を確保するために、制御された温度と触媒の使用が必要です .
工業生産方法
工業的な設定では、4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルの生産には、大規模なバッチまたは連続フロープロセスが使用される場合があります。 これらの方法は、合成の効率とスケーラビリティを最適化するために設計されており、自動反応モニタリングや精製システムなどの高度な技術を組み込むことがよくあります .
化学反応の分析
反応の種類
4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールまたは他の還元された形態に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。 反応条件は、目的の変換に応じて異なりますが、最適な結果を得るために、特定の温度、溶媒、触媒が使用されることがよくあります .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成し、還元はアルコールを生成する可能性があります。 置換反応は、さまざまな官能基を持つ幅広い誘導体を生成する可能性があります .
科学研究への応用
4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルは、いくつかの科学研究への応用があります。
化学: それは有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: この化合物は、酵素相互作用と代謝経路の研究に使用できます。
科学的研究の応用
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルの作用機序は、特定の分子標的と経路との相互作用を伴います。アセチルアミノ基は、生物学的分子との水素結合やその他の相互作用に関与する可能性があり、ジメトキシホスフィニル基は、化合物の反応性と安定性に影響を与える可能性があります。 これらの相互作用は、酵素活性やシグナル伝達など、さまざまな生化学的プロセスに影響を与える可能性があります .
類似化合物の比較
類似化合物
ブタン酸エチルエステル: 異なる官能基を持つ、ブタン酸のより単純なエステル誘導体です.
4-(エトキシメチルホスフィニル)-2-(アセチルアミノ)ブタン酸エチルエステル: 構造的特徴は似ていますが、置換基が異なる、密接に関連した化合物です.
独自性
4-(アセチルアミノ)-ブタン酸、2-(ジメトキシホスフィニル)エチルエステルは、その官能基の組み合わせにより、異なる化学的および生物学的特性を付与するため、独特です。 この独自性は、研究と産業における特定の用途にとって価値があります .
類似化合物との比較
Similar Compounds
Butanoic acid, ethyl ester: A simpler ester derivative of butanoic acid with different functional groups.
Butanoic acid, 2-(acetylamino)-4-(ethoxymethylphosphinyl)-, ethyl ester: A closely related compound with similar structural features but different substituents.
Uniqueness
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
152819-35-7 |
|---|---|
分子式 |
C10H20NO6P |
分子量 |
281.24 g/mol |
IUPAC名 |
2-dimethoxyphosphorylethyl 4-acetamidobutanoate |
InChI |
InChI=1S/C10H20NO6P/c1-9(12)11-6-4-5-10(13)17-7-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12) |
InChIキー |
YLLCFUXEWITPGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCC(=O)OCCP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


